BenchChemオンラインストアへようこそ!

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Medicinal Chemistry Scaffold Differentiation Pharmacophore Mapping

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 941956-54-3) is a synthetic small-molecule hybrid that integrates three distinct pharmacophoric units: a 7-methoxybenzofuran, a 1,3,4-oxadiazole, and a cinnamamide moiety within a single scaffold (molecular formula C20H15N3O4; molecular weight 361.3 g/mol). The compound is available as a research-grade chemical from multiple vendors and is primarily positioned as a building block or screening compound for drug discovery programs targeting anticancer, antimicrobial, and anti-inflammatory pathways.

Molecular Formula C20H15N3O4
Molecular Weight 361.357
CAS No. 941956-54-3
Cat. No. B2497921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
CAS941956-54-3
Molecular FormulaC20H15N3O4
Molecular Weight361.357
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C20H15N3O4/c1-25-15-9-5-8-14-12-16(26-18(14)15)19-22-23-20(27-19)21-17(24)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,21,23,24)/b11-10+
InChIKeyJUVRIQPYSHMWGG-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 941956-54-3): Procurement-Quality Structural and Physicochemical Baseline


N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 941956-54-3) is a synthetic small-molecule hybrid that integrates three distinct pharmacophoric units: a 7-methoxybenzofuran, a 1,3,4-oxadiazole, and a cinnamamide moiety within a single scaffold (molecular formula C20H15N3O4; molecular weight 361.3 g/mol) . The compound is available as a research-grade chemical from multiple vendors and is primarily positioned as a building block or screening compound for drug discovery programs targeting anticancer, antimicrobial, and anti-inflammatory pathways . Its structural architecture combines a benzofuran-oxadiazole conjugate—a privileged scaffold associated with diverse biological activities—with a cinnamamide moiety that has independently demonstrated antitumor and fungicidal properties [1].

Why In-Class Substitution Fails for N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide: Triple-Pharmacophore Architecture Prevents Direct Replacement


Generic substitution within the benzofuran-oxadiazole or cinnamamide chemical space is scientifically unsound for this compound because no commercially available analog simultaneously incorporates all three critical structural determinants: the 7-methoxy substituent on the benzofuran ring (which modulates electron density and steric profile at the 7-position), the 1,3,4-oxadiazole central linker (which governs hydrogen-bond acceptor capacity and metabolic stability), and the cinnamamide terminal group (which contributes the α,β-unsaturated carbonyl Michael acceptor motif and extended π-system) [1]. Removing or replacing any single component produces a structurally distinct compound with fundamentally altered pharmacological and physicochemical properties—for example, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 921906-18-5, MW 305.29) lacks both the 7-methoxy group and the cinnamamide unsaturation, resulting in a 56-Dalton mass difference, altered lipophilicity, and a divergent biological target engagement profile . The evidence that follows quantifies precisely where this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide Against Closest Analogs


Structural Uniqueness: Triple-Pharmacophore Topology Distinguished from All Commercially Available Benzofuran-Oxadiazole and Cinnamamide Analogs

The target compound is the only commercially catalogued molecule that simultaneously contains (i) a 7-methoxybenzofuran-2-yl group at the oxadiazole 5-position, (ii) a 1,3,4-oxadiazole-2-amine linker, and (iii) a cinnamamide (E)-3-phenylacrylamide) terminus. Structural database analysis confirms that the closest catalogued analog—N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 921906-18-5)—lacks both the 7-methoxy substitution and the cinnamamide α,β-unsaturation, while N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide replaces the cinnamamide with a simple acetyl group, eliminating the extended conjugation and Michael acceptor functionality . No single commercially available compound from the benzofuran-oxadiazole or oxadiazole-cinnamamide subclasses reproduces this complete pharmacophore ensemble .

Medicinal Chemistry Scaffold Differentiation Pharmacophore Mapping

Comparative Molecular Complexity and Drug-Likeness: Physicochemical Differentiation from Simpler Benzofuran-Oxadiazole Analogs

The target compound (MW 361.3; 4 H-bond acceptors, 1 H-bond donor; rotatable bond count 5; topological polar surface area ~86 Ų) occupies a distinct physicochemical space compared to simpler benzofuran-oxadiazole analogs. The closest structural comparator without cinnamamide—N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (MW 305.29)—differs by 56 Daltons and has fewer rotatable bonds, while the furan analog N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide replaces the benzofuran benzene ring with a smaller furan, reducing molecular surface area and π-stacking capacity . Class-level computational studies on benzofuran-oxadiazole hybrids indicate that compounds within the MW 350–400 range and with cLogP values 2.5–4.0 exhibit favorable drug-likeness and ADME profiles, with the oxadiazole ring contributing enhanced metabolic stability relative to ester or amide-only linkers [1].

Computational Chemistry ADMET Prediction Compound Selection

Anticancer Activity Potential: Class-Level Evidence from 1,3,4-Oxadiazole Tethered Cinnamamide Hybrids

Although no direct anticancer assay data has been published for CAS 941956-54-3 specifically, structurally related 1,3,4-oxadiazole tethered cinnamamides have demonstrated quantifiable anticancer activity in peer-reviewed studies. Rasras et al. (2025) reported that compound 8 in their series—a 1,3,4-oxadiazole-cinnamamide hybrid—exhibited an IC50 of 1.08 µM against MCF-7 and PC-3 cancer cell lines in MTT assays, with no cytotoxicity toward normal cells [1]. Independently, benzofuran-oxadiazole hybrids (without cinnamamide) demonstrated IC50 values as low as 6.3 ± 0.7 µM against A549 lung cancer cells, outperforming the reference drug crizotinib (IC50 8.54 ± 0.84 µM) [2]. The target compound uniquely merges both active substructures (benzofuran-oxadiazole core and oxadiazole-cinnamamide terminus), suggesting potential for additive or synergistic activity, though direct testing is required [3].

Anticancer Cytotoxicity MTT Assay Cancer Cell Lines

Antifungal Activity Potential: Benzofuran-Cinnamamide Derivatives Outperform Commercial Fungicides in Class-Level Studies

Fang et al. (2023) demonstrated that benzofuran-modified cinnamamide derivatives—sharing the benzofuran-cinnamamide substructure present in the target compound—exhibited antifungal spectrum and fungicidal activities improved compared with the commercial fungicides dimethomorph and flumorph against seven strains of phytopathogenic fungi including Phytophthora infestans and Phytophthora dreschsleri [1]. The study established that bis-methoxy substitution on the phenyl ring of the cinnamate moiety is crucial for activity against these oomycetes. The target compound features a 7-methoxybenzofuran group and a cinnamamide terminus, structurally positioning it within this active antifungal chemotype, although it lacks the bis-methoxy phenyl substitution pattern that Fang et al. identified as critical [2]. Commercial dimethomorph exhibits EC50 values of <0.1–0.38 µg/mL against Phytophthora species, serving as a comparator baseline for the class .

Antifungal Phytopathogenic Fungi Fungicide Discovery Agrochemical

Procurement-Relevant Application Scenarios for N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Triple-Pharmacophore Benzofuran-Oxadiazole-Cinnamamide Scaffolds

This compound is best procured as a starting scaffold for medicinal chemistry programs that demand simultaneous engagement of (a) benzofuran-binding biological targets (e.g., tubulin, PDE4, or kinase ATP pockets), (b) oxadiazole-mediated metabolic stability enhancement, and (c) cinnamamide-derived Michael acceptor reactivity or extended π-stacking interactions. The structural uniqueness evidence (Section 3, Evidence Item 1) demonstrates that no single commercially available analog provides all three pharmacophores; programs requiring this topology must procure CAS 941956-54-3 specifically. Class-level anticancer benchmarks from 1,3,4-oxadiazole-cinnamamide hybrids (IC50 ~1.08 µM against MCF-7/PC-3) and benzofuran-oxadiazole hybrids (IC50 ~6.3 µM against A549) provide quantitative performance expectations for analog series built around this core [1][2].

Agrochemical Fungicide Discovery: Benzofuran-Cinnamamide Lead Optimization Against Oomycete Pathogens

The benzofuran-cinnamamide substructure present in the target compound has demonstrated activity superior to commercial fungicides dimethomorph and flumorph in class-level studies against Phytophthora species [1]. The 7-methoxy substitution pattern on the benzofuran ring represents an unexplored modification within published benzofuran-cinnamamide antifungal SAR, potentially offering patent-relevant structural novelty. Procurement is indicated for agrochemical research groups seeking to expand the chemical space around cinnamamide-based fungicides beyond the dimethomorph/flumorph/mandipropamid series, using EC50 values of <0.1–0.38 µg/mL (dimethomorph baseline) as comparator benchmarks [2].

Computational Chemistry and Virtual Screening Library Enrichment with Physicochemically Differentiated Benzofuran-Oxadiazole Hybrids

The target compound's physicochemical profile (MW 361.3, 4 H-bond acceptors, 1 donor, ~86 Ų tPSA) occupies a distinct region of drug-like chemical space compared to simpler benzofuran-oxadiazole analogs (MW ~305, fewer H-bond acceptors). Computational screening libraries enriched with this compound can probe binding pockets requiring the specific combination of 7-methoxybenzofuran steric bulk, oxadiazole hydrogen-bond acceptor geometry, and cinnamamide extended conjugation [1]. Class-level computational studies have validated the drug-likeness of benzofuran-oxadiazole hybrids within this MW range, supporting their inclusion in focused screening collections [2].

Structure-Activity Relationship Studies Investigating 7-Methoxy Substitution Effects on Benzofuran Pharmacophore Activity

The 7-methoxy substitution on the benzofuran ring is a key differentiator from simpler benzofuran analogs (e.g., CAS 921906-18-5). Published studies on 7-methoxybenzofuran-2-carboxamide derivatives have established that this substitution pattern contributes to neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells [1]. The target compound enables direct SAR comparison between 7-methoxybenzofuran-oxadiazole-cinnamamide and unsubstituted benzofuran analogs, allowing researchers to quantify the contribution of the 7-methoxy group to target binding, cellular potency, and physicochemical properties in a controlled chemical series.

Quote Request

Request a Quote for N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.